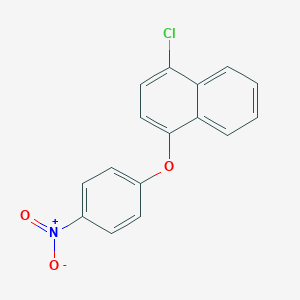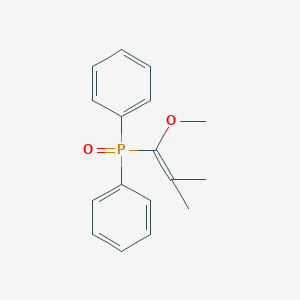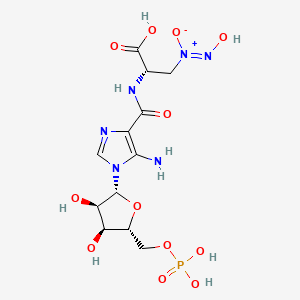
Alanosyl-aicor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alanosyl-aicor is synthesized enzymatically using 4-(N-succino)-5-aminoimidazole-4-carboxamide ribonucleotide synthetase in conjunction with 5-aminoimidazole-4-carboxylic acid ribonucleotide and L-2-amino-3-(N-hydroxy-N-nitrosoamino)propionic acid (alanosine) . The product is characterized by chromatography, ultraviolet spectrum, and NMR spectrum at 300 MHz .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route mentioned above provides a foundation for potential large-scale production. Optimization of reaction conditions and enzyme efficiency would be crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Alanosyl-aicor undergoes various biochemical reactions, primarily acting as an inhibitor rather than a substrate. It is known to competitively inhibit adenylosuccinate lyase in both the SAICAR and adenylosuccinate cleavage reactions .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as 5-aminoimidazole-4-carboxylic acid ribonucleotide and L-2-amino-3-(N-hydroxy-N-nitrosoamino)propionic acid . The enzymatic reaction conditions are optimized to ensure the efficient production of this compound.
Major Products Formed
The primary product of the synthesis is this compound itself, which is characterized by its inhibitory properties against adenylosuccinate lyase .
Wissenschaftliche Forschungsanwendungen
Alanosyl-aicor has several scientific research applications, particularly in the fields of biochemistry, pharmacology, and cancer research. It has been studied for its role in inhibiting adenylosuccinate lyase, which is crucial in the purine nucleotide cycle . This inhibition has implications for cancer treatment, as it can affect the proliferation of cancer cells . Additionally, this compound has been explored for its potential antiviral and antitumor properties .
Wirkmechanismus
Alanosyl-aicor exerts its effects by competitively inhibiting adenylosuccinate lyase, an enzyme involved in the purine nucleotide cycle . The compound binds to the active site of the enzyme, preventing the conversion of substrates into products. This inhibition disrupts the purine nucleotide cycle, leading to reduced nucleotide synthesis and potentially affecting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alanosine: A precursor in the synthesis of alanosyl-aicor, known for its antiviral and antitumor properties.
SAICAR: Another compound involved in the purine nucleotide cycle, synthesized using similar enzymatic routes.
Uniqueness of this compound
This compound is unique due to its specific inhibitory action on adenylosuccinate lyase. Unlike other compounds, it is not a substrate for the enzyme but acts as a competitive inhibitor, making it a valuable tool in biochemical research and potential therapeutic applications .
Eigenschaften
| 76573-09-6 | |
Molekularformel |
C12H19N6O12P |
Molekulargewicht |
470.29 g/mol |
IUPAC-Name |
(Z)-[(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]-2-carboxyethyl]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C12H19N6O12P/c13-9-6(10(21)15-4(12(22)23)1-18(25)16-24)14-3-17(9)11-8(20)7(19)5(30-11)2-29-31(26,27)28/h3-5,7-8,11,19-20,24H,1-2,13H2,(H,15,21)(H,22,23)(H2,26,27,28)/b18-16-/t4-,5+,7+,8+,11+/m0/s1 |
InChI-Schlüssel |
PWGWZNXWSNHRNY-YBCXKGMMSA-N |
Isomerische SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)N[C@@H](C/[N+](=N/O)/[O-])C(=O)O |
Kanonische SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)NC(C[N+](=NO)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


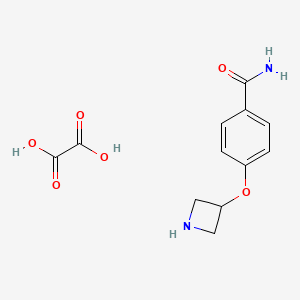

![Propanal, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, (2S)-](/img/structure/B14433302.png)
![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14433326.png)
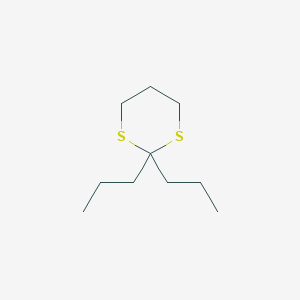
![5-Oxo-L-prolyl-L-leucyl-N-[2-(dimethylamino)ethyl]-L-prolinamide](/img/structure/B14433328.png)
